molecular formula C10H11NO B14440012 N-(Prop-1-en-2-yl)benzamide CAS No. 78007-50-8

N-(Prop-1-en-2-yl)benzamide

Cat. No.: B14440012
CAS No.: 78007-50-8
M. Wt: 161.20 g/mol
InChI Key: XZISHFPYGZFOHK-UHFFFAOYSA-N
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Description

N-Isopropenylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .

Industrial Production Methods

In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.

    Reduction: The compound can be reduced to form N-isopropylbenzylamine.

    Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: N-Isopropylbenzamide

    Reduction: N-Isopropylbenzylamine

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-Isopropenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylbenzamide: Similar in structure but lacks the double bond in the isopropenyl group.

    N-Isopropylbenzylamine: Formed by the reduction of N-Isopropenylbenzamide.

    Benzamide: The parent compound without any substituents on the amide nitrogen.

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

78007-50-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-prop-1-en-2-ylbenzamide

InChI

InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)

InChI Key

XZISHFPYGZFOHK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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